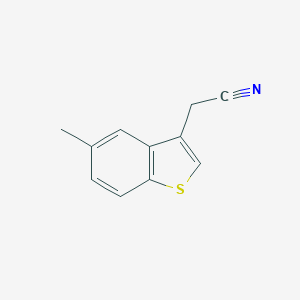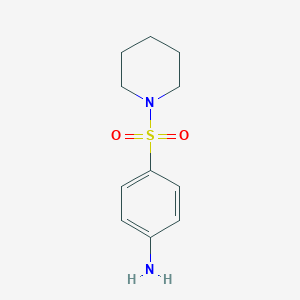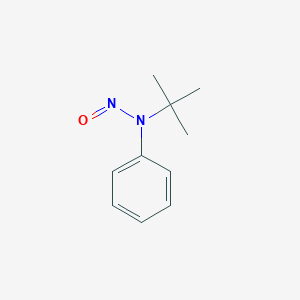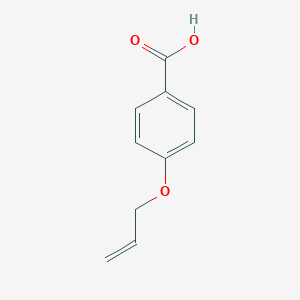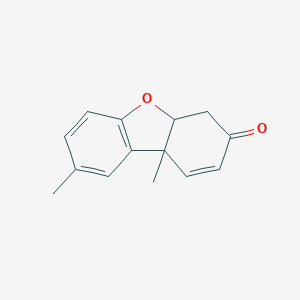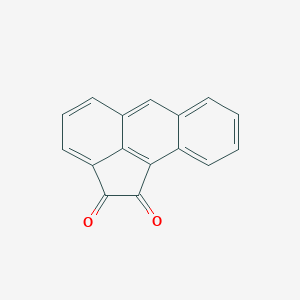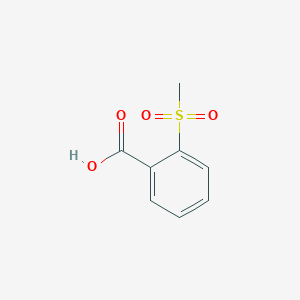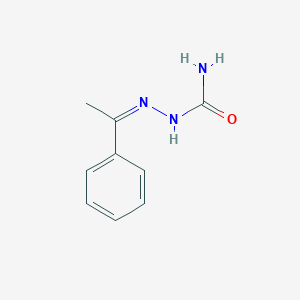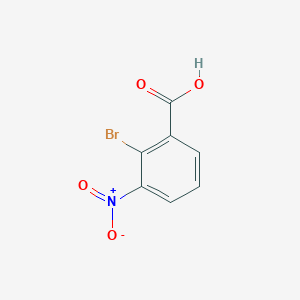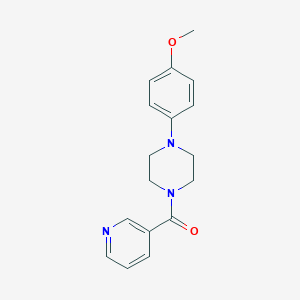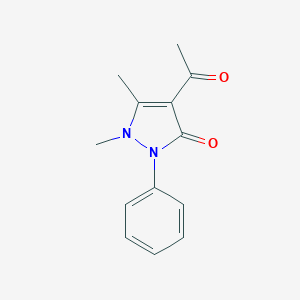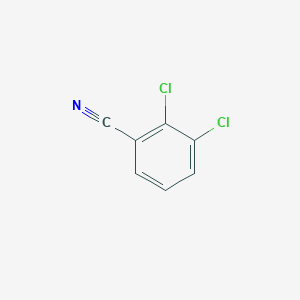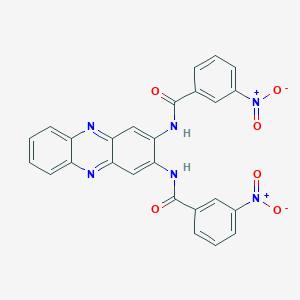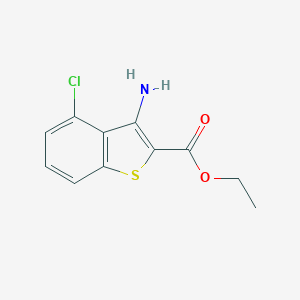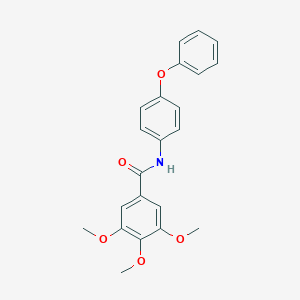
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide, also known as TPNPPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TPNPPB belongs to the class of benzamide derivatives and has been shown to possess various biochemical and physiological effects.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide involves its ability to modulate the activity of certain ion channels and receptors in the brain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to act as a positive allosteric modulator of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and inflammation. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
生化学的および生理学的効果
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to increase the activity of the TRPV1 channel, which can lead to the sensation of heat and pain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been shown to enhance the activity of the GABA receptor, which can lead to the inhibition of neuronal activity. In addition, 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
The advantages of using 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments include its ability to selectively modulate the activity of certain ion channels and receptors, its relatively high potency, and its availability. The limitations of using 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the lack of information on its long-term effects.
将来の方向性
There are several future directions for the study of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide. One direction is to investigate the potential therapeutic applications of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in the treatment of neurological disorders such as epilepsy and chronic pain. Another direction is to study the long-term effects of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide on neuronal function and behavior. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide on ion channels and receptors.
合成法
The synthesis method of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide involves the reaction of 4-phenoxyphenylamine with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide. The synthesis of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been reported in the literature, and the purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to modulate the activity of certain ion channels and receptors in the brain, which can have implications for the treatment of various neurological disorders such as epilepsy and chronic pain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been studied for its potential use as a tool compound for studying the role of ion channels and receptors in various physiological processes.
特性
CAS番号 |
112960-57-3 |
|---|---|
製品名 |
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide |
分子式 |
C22H21NO5 |
分子量 |
379.4 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21NO5/c1-25-19-13-15(14-20(26-2)21(19)27-3)22(24)23-16-9-11-18(12-10-16)28-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,24) |
InChIキー |
PAOGGZSGIWSFFK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



